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molecular formula C9H10N2O2 B3047723 N'-acetylbenzohydrazide CAS No. 14331-27-2

N'-acetylbenzohydrazide

Cat. No. B3047723
M. Wt: 178.19 g/mol
InChI Key: HKKJKNLQLTWYES-UHFFFAOYSA-N
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Patent
US06815528B2

Procedure details

Synthesis and isolation were same as 1-acetyl-2-benzoylhydrazine, using 1.5 g (11.2 mmol) of benzoylhydrazide, 1.9 g (11.1 mmol) of 4-methoxybenzoylchloride and 1.1 g of TEA. Yield was 2.9 g (97%). 1H NMR (200 MHz, d6-DMSO) δ 5.13 (s, 3H), 8.36 (d, 2H), 8.86 (m, 3H), 9.23 (d, 4H) 11.72 (d, 2H); MS (EI, m/e, relative intensity %) calcd for C15H14N2O3 270, found 270 (M+, 5.1); mp 201-202° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzoylhydrazide
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
1.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
C15H14N2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:3])[CH3:2].[CH3:14][O:15][C:16]1[CH:24]=[CH:23]C(C(Cl)=O)=[CH:18][CH:17]=1>>[C:6]([NH:5][NH:4][C:1](=[O:3])[C:2]1[CH:23]=[CH:24][C:16]([O:15][CH3:14])=[CH:17][CH:18]=1)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NNC(C1=CC=CC=C1)=O
Step Two
Name
benzoylhydrazide
Quantity
1.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
TEA
Quantity
1.1 g
Type
reactant
Smiles
Step Five
Name
C15H14N2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis and isolation

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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